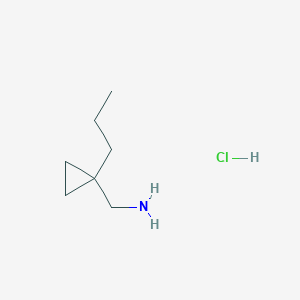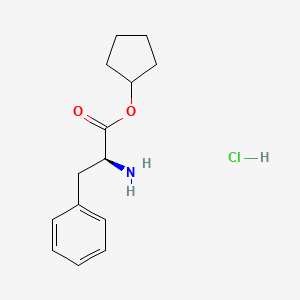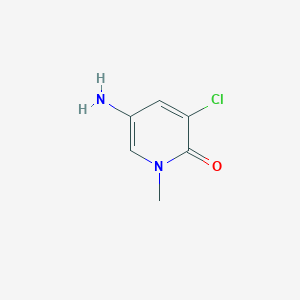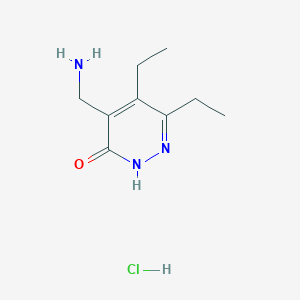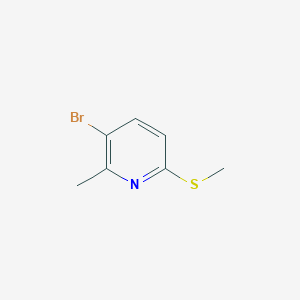
5-Bromo-6-methyl-2-methylthiopyridine
Vue d'ensemble
Description
5-Bromo-6-methyl-2-methylthiopyridine is a chemical compound with the molecular formula C7H8BrNS. It is a derivative of pyridine, featuring a bromine atom at the 5th position, a methyl group at the 6th position, and a methylthio group at the 2nd position. This compound is used as a building block in organic synthesis and has various applications in scientific research .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-methyl-2-methylthiopyridine typically involves the bromination of 6-methyl-2-methylthiopyridine. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like acetonitrile or dichloromethane. The reaction conditions often include maintaining the temperature at room temperature or slightly elevated temperatures to ensure complete bromination .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade brominating agents and solvents, with careful control of reaction parameters to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5-Bromo-6-methyl-2-methylthiopyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The compound can undergo reduction reactions to remove the bromine atom or reduce the methylthio group.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Hydrogen peroxide or m-chloroperbenzoic acid are used as oxidizing agents, and the reactions are conducted in solvents like acetic acid or dichloromethane.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in solvents like ether or tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Oxidation Reactions: Products include sulfoxides or sulfones.
Reduction Reactions: Products include debrominated pyridines or reduced methylthio derivatives.
Applications De Recherche Scientifique
5-Bromo-6-methyl-2-methylthiopyridine is used in various scientific research applications, including:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In the study of enzyme inhibitors and receptor ligands.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the development of agrochemicals and materials science
Mécanisme D'action
The mechanism of action of 5-Bromo-6-methyl-2-methylthiopyridine depends on its application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The bromine and methylthio groups play a crucial role in its binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
5-Bromo-2-methoxypyridine: Similar structure but with a methoxy group instead of a methylthio group.
6-Methyl-2-methylthiopyridine: Lacks the bromine atom at the 5th position.
2-Bromo-6-methylpyridine: Similar structure but lacks the methylthio group.
Uniqueness
5-Bromo-6-methyl-2-methylthiopyridine is unique due to the presence of both a bromine atom and a methylthio group, which confer distinct reactivity and binding properties. This makes it a valuable compound in synthetic chemistry and various research applications .
Propriétés
IUPAC Name |
3-bromo-2-methyl-6-methylsulfanylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNS/c1-5-6(8)3-4-7(9-5)10-2/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJEIWMNWCZETTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)SC)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[3-(4-Fluoro-3-methylphenyl)-1,2,4-oxadiazol-5-yl]ethan-1-amine hydrochloride](/img/structure/B1378285.png)

![4-[3-(diethoxymethyl)-1H-pyrazol-5-yl]pyridine](/img/structure/B1378288.png)

![[5-(Furan-2-yl)furan-2-yl]methanamine](/img/structure/B1378290.png)
